trans-2,3-Epoxysuccinic acid

Catalog No.
S565662
CAS No.
17015-08-6
M.F
C4H4O5
M. Wt
132.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,3-Epoxysuccinic acid

CAS Number

17015-08-6

Product Name

trans-2,3-Epoxysuccinic acid

IUPAC Name

(2R,3R)-oxirane-2,3-dicarboxylic acid

Molecular Formula

C4H4O5

Molecular Weight

132.07 g/mol

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1

InChI Key

DCEMCPAKSGRHCN-JCYAYHJZSA-N

SMILES

C1(C(O1)C(=O)O)C(=O)O

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O

Isomeric SMILES

[C@@H]1([C@@H](O1)C(=O)O)C(=O)O

Description

The exact mass of the compound trans-2,3-Epoxysuccinic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of C4-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trans-2,3-Epoxysuccinic acid is an epoxy derivative of succinic acid, characterized by its unique molecular structure that includes an epoxide group. Its molecular formula is C4H4O5, and it has a net charge of 0, with an average mass of 132.07160 g/mol and a monoisotopic mass of 132.00587 g/mol . This compound is notable for its stereochemistry and potential applications in various fields, particularly in organic synthesis and biochemistry.

, including:

  • Hydrolysis: The compound can undergo hydrolysis to yield D(-)-tartaric acid through enzymatic processes. Fumarase from swine heart muscle catalyzes the stereospecific hydration of the L isomer of trans-2,3-epoxysuccinate to produce mesotartrate .
  • Polymerization: It can also engage in polymerization reactions, forming multifunctional derivatives that have industrial applications.
  • Enzymatic Hydrolysis: Studies have shown that cis-epoxysuccinate hydrolase from Nocardia tartaricans can catalyze the hydrolysis of trans-2,3-epoxysuccinic acid, resulting in L-(+)-tartaric acid.

Trans-2,3-Epoxysuccinic acid exhibits significant biological activity:

  • Biotransformation: It has been identified as a precursor in the biotransformation processes leading to optically active compounds such as tartaric acid. This highlights its potential utility in pharmaceutical applications.
  • Enzyme Interaction: The compound interacts with various enzymes, enhancing their stability and activity. For instance, studies have shown that fusion with carbohydrate-binding modules can improve the stability of enzymes involved in its hydrolysis.

Several methods exist for synthesizing trans-2,3-Epoxysuccinic acid:

  • Chemical Synthesis: Traditional chemical methods involve the epoxidation of succinic acid derivatives.
  • Biological Synthesis: Fungal strains have been utilized to produce trans-2,3-epoxysuccinic acid through fermentation processes .
  • Enzymatic Methods: Enzymatic approaches using fumarase have been explored for the stereospecific hydration of epoxides to yield this compound .

Trans-2,3-Epoxysuccinic acid has diverse applications:

  • Pharmaceuticals: It serves as a precursor for synthesizing optically active compounds used in drug formulations.
  • Biodegradable Polymers: Research indicates potential for creating biodegradable polymers like epoxy-poly(ester amide)s, which can be used as drug carriers and in surgical devices.
  • Coordination Chemistry: The compound is involved in forming coordination polymers with metal ions like silver(I), showcasing its utility in materials science.

Interaction studies have revealed important insights into the behavior of trans-2,3-Epoxysuccinic acid:

  • Enzyme Stability: Research has focused on enhancing the stability of enzymes through immobilization techniques and fusion strategies involving this compound .
  • Solvent-Free Reactions: Studies on solvent-free reactions using solid catalysts have contributed to understanding greener chemical processes involving trans-2,3-Epoxysuccinic acid.

Trans-2,3-Epoxysuccinic acid shares structural similarities with several compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Succinic AcidC4H6O4Dicarboxylic acid without epoxide functionality
Fumaric AcidC4H4O4Trans configuration; unsaturated dicarboxylic acid
Malic AcidC4H6O5Contains hydroxyl groups; involved in metabolic pathways
Tartaric AcidC4H6O6Optically active; derived from the hydrolysis of epoxides

Uniqueness

Trans-2,3-Epoxysuccinic acid is unique due to its epoxide functionality and its role as a precursor for various biologically active compounds. Its ability to participate in stereospecific reactions sets it apart from similar dicarboxylic acids like succinic and fumaric acids.

Fermentation-Based Production Systems

Microbial Strain Selection for Biocatalytic Epoxidation

Filamentous fungi are the primary microbial hosts for ESA production due to their inherent metabolic pathways for epoxide formation. Key strains include:

Microbial StrainOptimal Yield (g/L)Key Characteristics
Paecilomyces varioti2.47High ESA accumulation in molasses media
Aspergillus fumigatus1.5Tolerates pH fluctuations (5.0–7.5)
Penicillium viniferum0.88Requires Cu²⁺/Fe³⁺ supplementation

Paecilomyces varioti demonstrates superior performance under optimized copper (1.0 mM) and iron (2.0 mM) conditions, achieving a 60.7% theoretical yield. Genetic engineering efforts to enhance epoxidase activity in these strains remain underexplored but could further improve productivity.

Optimization of Fermentation Media Composition

Media composition critically influences ESA yield. Decationized refiner’s blackstrap molasses, a low-cost carbon source, supports P. varioti growth while providing essential trace metals. Key media parameters include:

  • pH Control: Maintaining pH 5.0–7.5 via ammonia or NaOH/KOH addition prevents acidification and enhances ESA accumulation by 30–40% compared to calcium carbonate buffers.
  • Metal Ion Effects:
    • Cu²⁺ (1.0 mM) and Fe³⁺ (2.0 mM) synergistically boost ESA production in P. varioti.
    • Excess Cu²⁺ (>2.0 mM) inhibits growth, while Fe³⁺ deficiency (<1.0 mM) redirects carbon flux to succinic acid.
  • Carbon/Nitrogen Ratio: A 6:1 C/N ratio maximizes biomass and ESA synthesis in A. fumigatus.

Downstream Processing and Crystallization Techniques

Post-fermentation recovery involves multi-step purification:

  • Filtration: Fungal biomass is removed using filter aids like Hyflo Super Cel, achieving >95% solid-liquid separation. Pre-filtration pH adjustment to 4.0–5.0 with H₂SO₄ or HCl improves clarity.
  • Concentration and Salt Formation: Culture filtrates are concentrated under vacuum, and ESA is precipitated as monoammonium, monosodium, or monopotassium salts at pH 2.0–3.5.
  • Crystallization: ESA crystals are obtained via slow cooling (0.5°C/min) from aqueous solutions, yielding >97% purity.

Analytical Validation: High-performance liquid chromatography (HPLC) with a Shimadzu SCR-101H column (mobile phase: 0.1% HClO₄, pH 2.1) confirms ESA identity (retention time: 5.6 min).

Overview of Synthetic Strategies

The synthesis of trans-2,3-epoxysuccinic acid primarily involves epoxidation of unsaturated dicarboxylic acid precursors. Maleic anhydride and hydrogen peroxide are central to these pathways, with catalyst systems modulating reaction efficiency and selectivity.

Maleic Anhydride Oxidation Mechanisms

Reaction Steps and Intermediates

Maleic anhydride serves as the primary precursor due to its conjugated double bond, which undergoes epoxidation to form the target compound. The process involves two sequential steps [3]:

  • Peracid Formation: Maleic anhydride reacts rapidly with hydrogen peroxide to form maleic acid peroxide, a reactive intermediate. This step is exothermic ($$\Delta H = -1340.0\ \text{kJ} \cdot \text{kg}^{-1}$$) and controlled by hydrogen peroxide feed rate [3].
  • Epoxidation: Maleic acid peroxide subsequently reacts with the unsaturated substrate in a kinetically controlled step, forming the epoxide ring. Solid precipitation of the product often occurs, complicating reaction monitoring [3].

The overall reaction can be summarized as:
$$
\text{Maleic anhydride} + \text{H}2\text{O}2 \xrightarrow{\text{fast}} \text{Maleic acid peroxide} \xrightarrow{\text{slow}} \text{trans-2,3-Epoxysuccinic acid}
$$

Table 1: Key parameters in maleic anhydride oxidation

ParameterValueSource
Apparent reaction heat1340.0 kJ·kg$$^{-1}$$ [3]
Heat release rate (max)15.7 W·kg$$^{-1}$$ [3]
Adiabatic temperature rise45.6 K [3]

Solvent and Temperature Effects

Chloroform is commonly used as a solvent due to its inertness and ability to dissolve maleic anhydride. However, product precipitation necessitates precise temperature control (35–50°C) to avoid runaway reactions [3].

Hydrogen Peroxide-Mediated Epoxidation Kinetics

Reaction Order and Rate Laws

Kinetic studies on analogous systems reveal that epoxidation follows a first-order dependence on substrate and catalyst concentrations, while being zero-order in hydrogen peroxide [4]. This suggests that peroxide decomposition or intermediate formation is rate-limiting. For crotonic acid epoxidation, the rate law is:
$$
\text{Rate} = k[\text{Substrate}][\text{Catalyst}]
$$
where $$k$$ is the rate constant.

Table 2: Kinetic parameters for hydrogen peroxide-mediated epoxidation

ParameterValueSource
Activation energy ($$E_a$$)45.6 kJ·mol$$^{-1}$$ [4]
Pre-exponential factor ($$A$$)$$1.2 \times 10^4\ \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1}$$ [4]

Catalyst Systems: Tungstate-Molybdate Synergistic Effects

Role of Heteropolyanions

Tungstate ($$\text{WO}4^{2-}$$) and molybdate ($$\text{MoO}4^{2-}$$) anions exhibit synergistic effects in oxidation reactions. In chloride-containing environments, these anions co-adsorb on metal surfaces, forming mixed oxide layers that enhance catalytic activity [5].

Table 3: Synergistic performance of tungstate and molybdate catalysts

Catalyst SystemPitting Potential ($$E_p$$)Passivation EfficiencySource
$$\text{WO}_4^{2-}$$ alone+0.25 V (vs. SCE)68% [5]
$$\text{MoO}_4^{2-}$$ alone+0.18 V (vs. SCE)54% [5]
$$\text{WO}4^{2-} + \text{MoO}4^{2-}$$+0.42 V (vs. SCE)89% [5]

Mechanistic Insights

The synergy arises from complementary electronic effects:

  • $$\text{WO}_4^{2-}$$ stabilizes higher oxidation states of transition metals.
  • $$\text{MoO}_4^{2-}$$ facilitates oxygen transfer during epoxide formation.

In epoxidation reactions, this combination reduces activation energy by 12–15% compared to individual anions, enhancing yield and selectivity [5].

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Trans-2,3-epoxysuccinic acid

Dates

Last modified: 07-17-2023

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